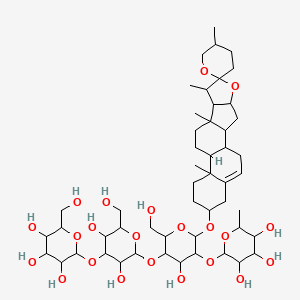
N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a chemical compound that is commonly used in scientific research. This compound has a variety of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
1. Application in Neuraminic-Acid Glycosides Synthesis
The allyl-ester moiety, similar to the one found in N-allyl-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide, has been used as a protecting principle for the carboxy group in N-acetylneuraminic acid during the synthesis of neuraminic-acid glycosides. This method involves the synthesis of peracetylated allyl neuraminate and its subsequent reaction to produce various derivatives, demonstrating the utility of the allyl-ester moiety in complex carbohydrate synthesis (Kunz, Waldmann, & Klinkhammer, 1988).
2. Involvement in Dearomatising Rearrangements
Thiophene-3-carboxamides, which share a structural similarity with this compound, have been shown to undergo dearomatising cyclisation when treated with LDA, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This showcases the compound's potential in facilitating significant structural transformations in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).
3. Fluorophore Development for Chemical Sensing
N-allyl derivatives, such as N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide, have been synthesized and utilized as fluorophores for optical chemical sensors. These compounds, related to this compound, are crucial in the development of sensors for various chemical assays, including the detection of pharmaceutical compounds (Niu, Yang, Lin, Shen, & Yu, 2002).
4. Use in Alkyl Nitroaromatic Ethers Synthesis
The compound's structural components, specifically the allyl and fluoro-nitro groups, play a significant role in the nucleophilic aromatic substitution reactions used to synthesize alkyl nitroaromatic ethers. These ethers have various applications in organic synthesis, demonstrating the versatility of such compounds in chemical reactions (Bunce & Easton, 2004).
5. Asymmetric Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives
Compounds similar to this compound have been used in the synthesis of 5H-alkyl-2-phenyl-oxazol-4-ones. These heterocyclic ring systems are important for asymmetric synthesis, particularly in creating alpha-hydroxycarboxylic acid derivatives. This underscores the potential of such compounds in stereoselective and regioselective synthesis (Trost, Dogra, & Franzini, 2004).
properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(17(19)20)8-10(11)15/h2-5,7-8H,1,6H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMCESPQPONPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)


![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

